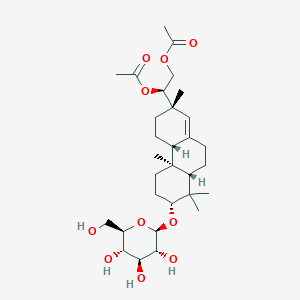

15,16-Di-O-acetyldarutoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

15,16-Di-O-acetyldarutoside, also known as compound 5, is an ent-pimarane diterpenoid compound . It is isolated from the ethanol extract of Siegesbeckia orientalis .

Molecular Structure Analysis

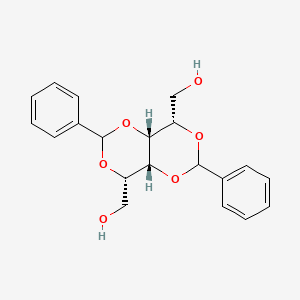

The molecular formula of 15,16-Di-O-acetyldarutoside is C30H48O10 . Its molecular weight is 568.70 . The compound contains 91 bonds in total, including 43 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 4 six-membered rings, 2 ten-membered rings, 2 esters (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .Applications De Recherche Scientifique

Anti-atopic Dermatitis Treatment

15,16-Di-O-acetyldarutoside has been identified as one of the vital active components in the treatment of Atopic Dermatitis (AD), a common but complex chronic inflammatory skin condition . The compound is highly correlated with potential targets and key targets (TNF-α, VEGFA, TLR4, STAT3, TLR2, STAT1, MMP9, IL-6, TRPV1 and PPARG) that are highly correlated with disease processes . It might exert its anti-AD effects by up-regulating PPARG and down-regulating TNF-α, VEGFA, TLR4, STAT3, TLR2, STAT1, MMP9, IL-6 and TRPV1 .

Pharmacological Research

As an ent-pimarane diterpenoid, 15,16-Di-O-acetyldarutoside is a valuable compound for pharmacological research. It can be used to study the effects of such compounds on various biological processes and diseases .

Ethnobotanical Studies

15,16-Di-O-acetyldarutoside is found in Siegesbeckia orientalis, a plant used in traditional medicine. Its presence can help researchers understand the medicinal properties of this plant .

Biochemical Research

The compound can be used in biochemical research to study its interactions with various enzymes and receptors .

Development of Therapeutic Agents

Given its potential effects on various biological targets, 15,16-Di-O-acetyldarutoside could be studied for the development of therapeutic agents for various diseases .

Molecular Docking Studies

15,16-Di-O-acetyldarutoside can be used in molecular docking studies to understand its interactions with various proteins and other biological molecules .

Mécanisme D'action

Target of Action

15,16-Di-O-acetyldarutoside, also known as compound 5, is an ent-pimarane diterpenoid compound

Mode of Action

As an ent-pimarane diterpenoid, it may interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given its classification as an ent-pimarane diterpenoid, it may influence a variety of biochemical pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Propriétés

IUPAC Name |

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-acetyloxyethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3/t19-,20-,21-,22-,23+,24-,25+,26-,27+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALUKTCMUIGJEG-PECRXMDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 15,16-Di-O-acetyldarutoside in the context of atopic dermatitis?

A1: 15,16-Di-O-acetyldarutoside is identified as one of the vital active components found in Herba Siegesbeckiae (HS) that exhibits potential therapeutic effects against atopic dermatitis (AD). [] While its specific mechanism of action requires further investigation, research suggests that HS, and potentially its constituent 15,16-Di-O-acetyldarutoside, might exert anti-AD effects by modulating the expression of specific proteins involved in inflammatory responses and skin barrier function. This modulation includes the up-regulation of peroxisome proliferator-activated receptor gamma (PPARG) and the down-regulation of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), vascular endothelial growth factor A (VEGFA), toll-like receptors (TLR2 and TLR4), signal transducer and activator of transcription proteins (STAT1 and STAT3), matrix metallopeptidase 9 (MMP9), interleukin 6 (IL-6), and transient receptor potential vanilloid 1 (TRPV1). []

Q2: Has the structure of 15,16-Di-O-acetyldarutoside been confirmed, and from what source was it isolated?

A2: Yes, the structure of 15,16-Di-O-acetyldarutoside, alongside other ent-pimarane diterpenoids, has been elucidated through spectroscopic studies. [] It was first isolated from the ethanol extract of Siegesbeckia orientalis, a plant known for its medicinal properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.